2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine core substituted with ethoxymethyl, methyl, and a piperazinyl group linked to a methylpyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and pyrazole derivatives. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF as a base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce deoxygenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic properties.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic versatility and biological activities.
Uniqueness
2-(Ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl and methylpyrazolyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(ethoxymethyl)-4-methyl-6-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-4-23-12-15-18-13(2)9-16(19-15)22-7-5-21(6-8-22)14-10-17-20(3)11-14/h9-11H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBGAZDEHADSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)N2CCN(CC2)C3=CN(N=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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